CID 53412254
Description
CID 53412254 (PubChem Compound Identifier 53412254) is a chaetogobosin-class secondary metabolite, characterized by a polycyclic framework with a fused indole-pyrrolidine system and multiple oxygenated substituents. Its molecular formula is C₃₁H₃₄N₂O₈, as determined by HRESIMS analysis (m/z 585.2208 [M + Na]⁺) . The compound exhibits a planar structure confirmed via ¹H-¹H COSY, HMBC, and NOESY correlations, with absolute configurations assigned through experimental and calculated ECD spectral comparisons . This compound is hypothesized to originate from oxidative modifications of precursor chaetogobosin derivatives, such as chaetogobosin G (15) .
Properties
Molecular Formula |
C10H13Si |
|---|---|
Molecular Weight |
161.29 g/mol |
InChI |
InChI=1S/C10H13Si/c1-11(2)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
XPKWCPNJJMKRSA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 53412254” involves several steps, starting with the selection of appropriate starting materials. The synthetic route typically includes condensation reactions, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound “CID 53412254” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, including solvent choice and temperature, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
The compound “CID 53412254” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of “CID 53412254” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets, altering their activity or function. The pathways involved in its mechanism of action are studied to understand its potential therapeutic or biological effects.
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural and spectroscopic differences between CID 53412254 and related compounds:
Key Comparative Observations
Functional Group Variations: this compound and Compound 5 share a nitro group (1′-NO₂) and carbonyl at C-3′, distinguishing them from Compounds 3 and 4, which lack these groups but feature olefinic or epoxide moieties . Briaviolide F (Compound 6) diverges entirely with a chlorine-containing macrocycle and esterified hexanoyl group, contrasting with the nitrogen-rich chaetogobosin framework .
Stereochemical Differences: The α-orientation of substituents in this compound (e.g., Me-11, Me-12) is conserved in Compounds 3 and 4, as confirmed by NOESY correlations . Briaviolide F adopts β-orientations for H-7, H-12, and Me-20 due to distinct biosynthetic pathways .
Spectral Signatures :
- The carbonyl signal at δC 200.3 ppm in this compound is absent in Compounds 3–4 but parallels the acetyl group (δC 169.8 ppm) in Briaviolide F .
- Epoxide carbons (C-5/C-6 in Compound 4) exhibit upfield shifts (δC 63.0–65.1 ppm) compared to olefinic carbons in Compound 3 (δC 125–130 ppm) .
Research Implications
- Drug Discovery: The nitro group in this compound may enhance bioactivity compared to non-nitrated analogues, warranting cytotoxicity assays .
- Structural Biology : Epoxide-containing derivatives (e.g., Compound 4) offer insights into enzymatic epoxidation mechanisms in fungi .
- Synthetic Chemistry : The conserved stereochemistry in this compound highlights the feasibility of modular synthesis for chaetogobosin derivatives .
Q & A
Q. How to design a mixed-methods study for interdisciplinary research validation?
- Methodological Answer :
- Convergent design : Collect and analyze quantitative/qualitative data separately, then merge results.
- Embedded design : Use one method to support the other (e.g., interviews to explain survey outliers).
- Software tools : NVivo for thematic coding; R/Python for statistical integration .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
